molecular formula C23H33ClN2OS B15053993 N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide

N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide

Cat. No.: B15053993
M. Wt: 421.0 g/mol
InChI Key: JHUUKIFPNQYKRT-UHFFFAOYSA-N
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Description

N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the thiazole ring, which is further connected to a tetradecanamide chain. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide typically involves the following steps:

Chemical Reactions Analysis

N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Due to its anti-inflammatory and anticancer properties, it is being investigated for potential therapeutic applications in treating inflammatory diseases and cancer.

    Industry: The compound can be used in the development of agrochemicals and biocides.

Mechanism of Action

The mechanism of action of N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide can be compared with other thiazole derivatives:

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar antimicrobial and anticancer properties but differs in the presence of a bromine atom instead of chlorine.

    4-(4-Chlorothiophen-2-yl)thiazol-2-amine: This derivative is used for its analgesic and anti-inflammatory properties.

    2-(4-Chlorophenoxy)-N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)acetamide: This compound is known for its antifungal activity.

Properties

Molecular Formula

C23H33ClN2OS

Molecular Weight

421.0 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]tetradecanamide

InChI

InChI=1S/C23H33ClN2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)26-23-25-21(18-28-23)19-14-16-20(24)17-15-19/h14-18H,2-13H2,1H3,(H,25,26,27)

InChI Key

JHUUKIFPNQYKRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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